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Approved Indications and Expanding Therapeutic Profile

Iguratimod (IGU) is a novel conventional synthetic disease-modifying antirheumatic drug (csDMARD)

with a dual mechanism of action, providing both immunomodulatory and anti-inflammatory effects. It is

approved for the treatment of Rheumatoid Arthritis (RA) in China and Japan and is recognized as a first-

line treatment in specific conditions by the Asia Pacific League of Associations for Rheumatology (APLAR)

[1] [2]. Its mechanism involves simultaneous action on T and B lymphocytes, inhibition of NF-κB and IL-

17R signaling pathways, and suppression of key inflammatory cytokines like TNF-α, IL-6, and IL-17 [2].

Beyond RA, compelling evidence supports its off-label use in Primary Sjögren's Syndrome (pSS) and

Palindromic Rheumatism (PR) [3] [4].

Patient Selection Criteria Across Indications

The table below summarizes the key selection criteria for different clinical applications of iguratimod.

Table 1: Patient Selection Criteria for Iguratimod Therapy

Clinical
Indication

Key Inclusion
Criteria

Key Exclusion
Criteria

Common Combination
Therapies
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| Rheumatoid Arthritis (RA) [1] [2] | • Adults (18-65 years) with active RA per ACR/EULAR criteria. •

Naïve to MTX or inadequate response to MTX/csDMARDs. • Disease duration: 3 months to 2 years (early

RA). • Active disease: ≥4 swollen joints, ≥4 tender joints, elevated ESR (≥28 mm/h) or CRP (≥1.0 mg/dL). |

• Abnormal liver function (ALT/AST >1.5× ULN). • Severe renal impairment (CrCl <60 mL/min). •

Pregnancy or lactation. • Uncontrolled infections, cancer, or severe organ dysfunction. • Use of other

DMARDs/immunosuppressants within 4 weeks. | • Methotrexate (MTX): 10-15 mg weekly [1]. •

Tofacitinib: 5 mg twice daily (under investigation) [5]. • Etanercept: 25 mg twice weekly [6]. | | Primary

Sjögren's Syndrome (pSS) [4] | • Clinical diagnosis of pSS. • Presence of symptoms like dry mouth and dry

eyes. • Elevated systemic inflammatory markers (ESR, RF). | • Adolescents (<18 years). • Severe

concomitant illnesses. | • Often used as an add-on to conventional therapy. | | Palindromic Rheumatism

(PR) [3] | • Adults (≥18 years) meeting diagnostic criteria for PR. • Inadequate response to MTX and/or

Hydroxychloroquine (HCQ). • Seronegative for RF and anti-CCP antibodies. | • Presence of other connective

tissue diseases. • Infection, cancer, or other acute monoarthritides. | • MTX: 10 mg weekly (in combination

therapy) [3]. | | Chronic Graft-versus-Host Disease (cGVHD) [7] | • Adults (≥18 years) post-allogeneic

stem cell transplant. • Persistent cGVHD requiring systemic therapy. • 1-5 prior lines of systemic cGVHD

treatment. • Stable corticosteroid dose for 2 weeks before screening. | • Blood cancer relapse. • Neutropenia

(ANC <1.5×10⁹/L) or thrombocytopenia (<50×10⁹/L). • Liver function tests >3× ULN. | • Corticosteroids. |

Efficacy and Safety Profile Summary

Table 2: Summary of Key Efficacy and Safety Data from Clinical Studies

Outcome
Measure

Rheumatoid Arthritis
(vs. MTX) [1] [2]

Primary Sjögren's
Syndrome [4]

Palindromic
Rheumatism [3]

ACR20
Response

77.44% (IGU) vs 65.87%

(MTX) at 52 weeks [1]

Not Applicable Not Applicable

Disease
Activity Score

Significant reduction in

DAS28-CRP and DAS28-
ESR [2]

ESPRI: WMD -1.93;

ESSDAI: WMD -1.39 [4]

Attack frequency/3

months: 1.3 ± 1.4 (vs. 5.8
± 2.0 pre-treatment)

Laboratory
Markers

Not Specified ESR: WMD -7.05; RF:
WMD -5.78 [4]

Not Specified
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Outcome
Measure

Rheumatoid Arthritis
(vs. MTX) [1] [2]

Primary Sjögren's
Syndrome [4]

Palindromic
Rheumatism [3]

Common
Adverse
Events

Gastrointestinal upset,

rash, transient liver
enzyme elevation [2]

Gastrointestinal

discomfort, abnormal liver
function, rash/itching [4]

Gastric upset (leading to

discontinuation in one
patient) [3]

Experimental Protocols for Clinical Research

Protocol 1: Assessing Efficacy in Rheumatoid Arthritis (52-Week RCT)

Objective: To evaluate the clinical response and radiographic progression in active RA patients.

Design: Multicenter, double-blind, randomized, non-inferiority trial [1].
Patient Population: 911 MTX-naïve adults with active early RA (duration ≤2 years).

Intervention Groups:
IGU Monotherapy: 25 mg orally, twice daily.

IGU + MTX: IGU 25 mg twice daily + MTX 10-15 mg weekly.
MTX Monotherapy: 10-15 mg weekly.

Primary Endpoints:
ACR20 Response at Week 52.

Change from baseline in van der Heijde-modified Total Sharp Score (vdH-mTSS) at Week
52.

Secondary Endpoints: ACR50/ACR70, DAS28-CRP, DAS28-ESR, HAQ score, and safety [1].
Assessment Schedule: Baseline, Weeks 2, 4, 8, 12, 16, 24, 32, 40, 48, and 52.

Radiographic Assessment: X-rays of hands/feet at baseline, Week 24, and Week 52, scored by two
blinded radiologists [1].

Protocol 2: Evaluating Response in Refractory Palindromic Rheumatism

Objective: To analyze the efficacy of IGU in reducing attack frequency in PR patients refractory to
MTX/HCQ.

Design: Retrospective cohort study [3].
Patient Population: 32 PR patients with poor response to MTX and HCQ, seronegative for RF and

anti-CCP.
Intervention:

Switched to IGU 25 mg twice daily alone or with MTX 10 mg weekly.
Primary Outcomes (assessed over 3 months):

Frequency and duration of disease attacks.
Remission Definitions:
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Complete: No attacks within 3 months.

Partial: ≥50% reduction in attack frequency.
No Remission: <50% reduction.

Data Collection: From electronic medical records and telephone follow-ups for attack number,
frequency, and duration [3].

Mechanism of Action and Clinical Decision Pathway

The following diagram illustrates the multimodal mechanism of action of iguratimod and its clinical effects.

Conclusion and Future Directions

Iguratimod has established itself as a versatile csDMARD with a favorable efficacy and safety profile for

RA. Evidence is growing for its utility in other immune-mediated conditions like Primary Sjögren's

Syndrome and Palindromic Rheumatism, particularly for patients with inadequate responses to first-line

agents. Its dual immunomodulatory and bone-protective effects make it a valuable tool. Future research,

including ongoing trials in cGVHD [7] and combination therapy with JAK inhibitors [5], will further refine

its place in the therapeutic landscape.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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